molecular formula C5H8N4 B1601691 2-Hydrazinyl-4-methylpyrimidine CAS No. 63170-77-4

2-Hydrazinyl-4-methylpyrimidine

Cat. No. B1601691
Key on ui cas rn: 63170-77-4
M. Wt: 124.14 g/mol
InChI Key: WUKBRNKMQNEPAW-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

Based on a reported procedure (Vanderhaeghe, Claesen, Bull. Soc. Chim. Belg. 1959, 68, 30). Hydrazine monohydrate (334.7 ml, 6.90 mmol) was added in one portion to a solution of 4-Methyl-2-methylsulfanyl-pyrimidine (357.9 g, 2.55 mol) in abs. EtOH (890 ml). The resulting mixture was refluxed for 50 h, then hydrazine monohydrate (200 ml) was added and refluxing was continued for 50 h (the reaction was monitored by 1H NMR). Then it was cooled to 0° C. to crystallize and 213 g of crude product was isolated by filtration. Recrystallization from ethanol gave the title compound (184.7 g, 59%) as a white solid.
Quantity
334.7 mL
Type
reactant
Reaction Step One
Quantity
357.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
890 mL
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH3:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7](SC)[N:6]=1>CCO>[CH3:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH:2][NH2:3])[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
334.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
357.9 g
Type
reactant
Smiles
CC1=NC(=NC=C1)SC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
890 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 50 h
Duration
50 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
213 g of crude product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
CC1=NC(=NC=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 184.7 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 21562.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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